molecular formula C19H27NO4S B14237441 1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one CAS No. 490018-53-6

1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one

Cat. No.: B14237441
CAS No.: 490018-53-6
M. Wt: 365.5 g/mol
InChI Key: XGXJPYRGWUQJBQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a morpholine ring, and a sulfonyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the morpholine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Cyclohexyl Group Addition: The final step involves the addition of the cyclohexyl group to the intermediate compound through a Friedel-Crafts acylation reaction using cyclohexanone and an acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one can be compared with similar compounds such as:

    1-Cyclohexyl-2-[4-(4-methylphenylsulfonyl)piperazin-1-yl]ethan-1-one: This compound has a piperazine ring instead of a morpholine ring, which may result in different biological activities and chemical reactivity.

    1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)thiomorpholin-2-yl]ethan-1-one:

    1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-yl]ethan-1-one: The pyrrolidine ring in this compound may lead to different pharmacological properties compared to the morpholine derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

490018-53-6

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

IUPAC Name

1-cyclohexyl-2-[4-(4-methylphenyl)sulfonylmorpholin-2-yl]ethanone

InChI

InChI=1S/C19H27NO4S/c1-15-7-9-18(10-8-15)25(22,23)20-11-12-24-17(14-20)13-19(21)16-5-3-2-4-6-16/h7-10,16-17H,2-6,11-14H2,1H3

InChI Key

XGXJPYRGWUQJBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(=O)C3CCCCC3

Origin of Product

United States

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